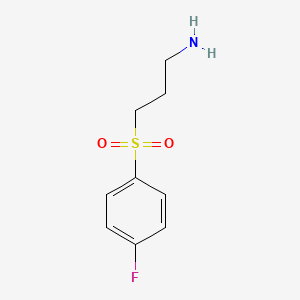

3-(4-Fluorophenylsulfonyl)propan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2S |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-(4-fluorophenyl)sulfonylpropan-1-amine |

InChI |

InChI=1S/C9H12FNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,6-7,11H2 |

InChI Key |

YAANZARDVQWSEU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CCCN |

Origin of Product |

United States |

Structural Elucidation and Computational Characterization of 3 4 Fluorophenylsulfonyl Propan 1 Amine and Its Congeners

Advanced Spectroscopic Characterization Methods (e.g., NMR, MS, IR)

Spectroscopic techniques are fundamental to confirming the molecular structure of 3-(4-Fluorophenylsulfonyl)propan-1-amine. While specific experimental spectra for this exact compound are not widely published, a detailed prediction can be made based on the analysis of its functional groups and data from analogous compounds like aliphatic amines and aromatic sulfonamides. nih.govdocbrown.infodocbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the aromatic protons on the fluorophenyl group are expected to present as a complex multiplet or two distinct doublets of doublets due to fluorine-proton and proton-proton coupling. The protons of the propyl chain would appear as distinct multiplets, while the amine (-NH₂) protons would likely be a broad singlet. docbrown.info In ¹³C NMR, distinct signals would correspond to the carbons of the aromatic ring, with their shifts influenced by the fluorine and sulfonyl substituents, as well as the three unique carbons of the propyl chain. researchgate.netacs.org

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak [M]⁺ corresponding to the compound's molecular weight. docbrown.info Characteristic fragmentation patterns would likely involve the cleavage of the C-S bond and various fragmentations of the propyl amine side chain. A key fragment would be [M-CH₃]⁺, resulting from the loss of a methyl group. docbrown.info

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands. The primary amine group (-NH₂) would exhibit characteristic twin peaks in the 3500–3300 cm⁻¹ region due to symmetric and asymmetric N-H stretching vibrations. docbrown.infodocbrown.info Strong, sharp peaks around 1650–1580 cm⁻¹ would correspond to N-H deformation vibrations. docbrown.infodocbrown.info The sulfonyl group (SO₂) would produce strong, characteristic asymmetric and symmetric stretching bands. Furthermore, C-N and C-S stretching vibrations would be observable in the fingerprint region. nih.gov

Predicted Spectroscopic Data for this compound

| Technique | Predicted Signal/Peak | Expected Chemical Shift / Wavenumber / m/z |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₄) | Multiplets (doublet of doublets) |

| Propyl Chain Protons (-CH₂CH₂CH₂-) | Multiplets | |

| Amine Protons (-NH₂) | Broad singlet | |

| ¹³C NMR | Aromatic Carbons | Multiple distinct signals |

| Propyl Carbons | Three distinct signals | |

| IR | N-H Stretching (Primary Amine) | Twin peaks at ~3500–3300 cm⁻¹ docbrown.infodocbrown.info |

| N-H Deformation | ~1650–1580 cm⁻¹ docbrown.infodocbrown.info | |

| S=O Stretching (Sulfonyl) | Strong bands | |

| C-N Stretching | ~1220–1020 cm⁻¹ docbrown.info | |

| MS | Molecular Ion Peak [M]⁺ | Corresponding to C₉H₁₂FNO₂S |

Crystallographic Analysis of Related Sulfonyl-Amine Structures

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data on related aromatic and aliphatic sulfonamides provide a strong basis for predicting its solid-state conformation. nih.govnih.gov Studies of various sulfonamide derivatives show that the geometric parameters of the core sulfonamide group are highly conserved and depend little on the nature of the substituents. nih.gov

In the solid state, sulfonamide molecules commonly form hydrogen-bonded networks. Depending on the steric bulk of the substituents, these can manifest as dimers joined by intermolecular hydrogen bonds involving the sulfonamide fragments or as more extended monomeric chains. nih.gov The conformation is also defined by key torsion angles, which influence the strength and nature of intermolecular bonding in the crystal lattice. nih.gov Analysis of the Cambridge Structural Database confirms that the sulfonamide group significantly affects the adopted conformation. nih.gov

Typical Geometric Parameters of the Sulfonamide Moiety from Crystallographic Data

| Bond / Angle | Typical Length (Å) / Angle (°) | Source |

|---|---|---|

| S-N Bond Length | ~1.62 - 1.65 Å | nih.gov |

| S-O Bond Length | ~1.42 - 1.45 Å | nih.gov |

| S-C (aromatic) Bond Length | ~1.75 - 1.78 Å | nih.gov |

| O-S-O Angle | ~118 - 121° | nih.gov |

| O-S-N Angle | ~105 - 108° | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for predicting the structural and electronic properties of molecules like this compound, offering insights that complement experimental data.

Density Functional Theory (DFT), particularly using the B3LYP functional with a 6-31G(d,p) basis set, is a common method for optimizing the molecular geometry of sulfonamide derivatives. researchgate.netepstem.net These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles. The results are often in good agreement with experimental data obtained from X-ray crystallography. nih.gov DFT can also be used to calculate various electronic properties, such as dipole moment and Mulliken atomic charges, which help in understanding the molecule's polarity and reactivity sites. epstem.net

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.netepstem.net A large HOMO-LUMO gap suggests high stability. For many sulfonamide derivatives, the HOMO is typically localized on the amine or a substituted aromatic ring, while the LUMO is often centered on the sulfonyl group and its adjacent aromatic ring, indicating the likely sites for electron donation and acceptance. researchgate.net

Sulfonamide-containing compounds are known to exhibit non-linear optical (NLO) properties, which are of interest for applications in optical data storage and signal processing. researchgate.net Computational methods, such as DFT, can predict these properties by calculating the molecular polarizability (α₀) and the first hyperpolarizability (β₀). A large value for the first hyperpolarizability indicates a strong NLO response. researchgate.netnyu.edu The sulfonyl group can act as an effective electron acceptor, which, when combined with an electron-donating group across a conjugated system, can enhance NLO properties. nyu.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the conformational flexibility and intermolecular interactions of this compound. DFT calculations have been used to investigate the different conformations of related sulfonyl structures, such as comparing the relative stability of extended versus folded forms. acs.org In some complex structures, folded conformations can be stabilized by intramolecular interactions like C-H···π and π-π stacking. acs.org

Molecular docking, a specific type of molecular modeling, has been used to study how sulfonamide derivatives interact with biological targets, often predicting binding modes stabilized by hydrogen bonds. nih.govnih.gov These same principles govern how molecules of this compound would interact with each other in a condensed phase, with the amine and sulfonyl groups acting as key hydrogen bond donors and acceptors, respectively. These modeling studies are crucial for understanding how the molecule's structure dictates its macroscopic properties and potential interactions in a larger system.

Conformational Analysis and Energy Minimization

The three-dimensional arrangement of a molecule, or its conformation, is a key determinant of its physical, chemical, and biological properties. For flexible molecules like this compound, multiple conformations are possible due to the rotation around single bonds. Computational methods, particularly energy minimization, are employed to identify the most stable conformers, which correspond to energy minima on the potential energy surface.

For the propyl chain in this compound, the conformation is determined by the N-C-C-C torsion angles. In a structurally similar compound, N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide, the central N-C-C-C-N fragment was found to adopt a gauche-gauche conformation. nih.gov This suggests that a folded, rather than a fully extended, conformation of the propyl chain is likely to be energetically favorable for this compound as well.

The table below summarizes key dihedral angles that are critical in defining the conformation of sulfonamide-containing molecules, based on studies of its congeners.

| Dihedral Angle | Description | Typical Values | Reference |

| C-C-S-N | Defines the orientation of the phenyl ring relative to the sulfonamide group. | ~ -57.7° to 90° | researchgate.netmdpi.com |

| C-S-N-C | Describes the rotation around the S-N bond. | ~ -82.2° to -70.4° | researchgate.net |

| N-C-C-C | Determines the conformation of the propyl chain. | ~ 65.7° to 72.5° (gauche) | nih.gov |

The energy cost associated with deviations from these low-energy conformations can be estimated through computational methods like Density Functional Theory (DFT). While the most stable conformer represents the global energy minimum, other conformers may exist in equilibrium, and the energy barriers between them determine the flexibility of the molecule. For instance, in related sulfonamides, the energy cost to adopt twisted, higher-energy conformations, which may be necessary for binding to a biological target, can be overcome by stabilizing interactions within the binding site. mdpi.com

Predicted Reactivity Areas through Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For sulfonamide derivatives, the MEP map typically reveals distinct regions of positive and negative potential. In a study of fluorinated sulfonamides, DFT calculations were used to generate MEP maps. researchgate.net Based on the analysis of similar benzenesulfonamide (B165840) derivatives, the following predictions can be made for this compound:

Negative Potential Regions (Electrophilic Attack Sites): The most electron-rich areas are expected to be localized on the oxygen atoms of the sulfonyl group (SO₂) and, to a lesser extent, the nitrogen atom of the sulfonamide. The fluorine atom on the phenyl ring also contributes to a region of negative potential. These sites are the most likely points of interaction with electrophiles or hydrogen bond donors.

Positive Potential Regions (Nucleophilic Attack Sites): The hydrogen atoms of the propan-1-amine group (NH₂) are expected to exhibit the most positive electrostatic potential. This makes the amine group a primary site for nucleophilic attack or hydrogen bonding with electron-rich atoms. The hydrogen atoms on the phenyl ring will also show a positive potential, albeit to a lesser degree.

The predicted MEP characteristics for this compound, based on its congeners, are summarized in the table below.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Sulfonyl Oxygen Atoms (O=S=O) | Highly Negative (Red) | Prone to electrophilic attack; Hydrogen bond acceptor |

| Sulfonamide Nitrogen Atom | Negative (Yellow/Orange) | Potential for electrophilic interaction |

| Fluorine Atom | Negative (Yellow/Orange) | Contributes to the electron-rich character of the phenyl ring |

| Amine Hydrogen Atoms (-NH₂) | Highly Positive (Blue) | Prone to nucleophilic attack; Hydrogen bond donor |

| Phenyl Ring Hydrogens | Positive (Green/Blue) | Potential for weak interactions with nucleophiles |

The MEP map provides a visual representation of the molecule's reactivity landscape, which is invaluable for understanding its intermolecular interactions, particularly in a biological context such as drug-receptor binding.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Design Principles for Modifying the 3-(4-Fluorophenylsulfonyl)propan-1-amine Scaffold

The systematic modification of this scaffold is guided by established medicinal chemistry principles to optimize its biological activity.

The three-carbon propane (B168953) linker provides conformational flexibility, allowing the terminal amine to adopt various spatial orientations to interact with a target protein. Modifications to this chain can significantly impact binding affinity and selectivity. Shortening or lengthening the alkyl chain could alter the distance between the key pharmacophoric groups—the amine and the fluorophenylsulfonyl moiety.

Furthermore, substitution on the primary amine is a common strategy to modulate potency and physicochemical properties. For instance, N-alkylation or N-acylation can influence the compound's lipophilicity and its ability to form hydrogen bonds. The introduction of bulkier substituents on the amine could also probe for additional binding pockets in the target protein.

| Modification | Rationale | Potential Impact |

| Chain Length Variation | Optimize spatial orientation of pharmacophores | Altered binding affinity and selectivity |

| N-Alkylation | Modulate lipophilicity and hydrogen bonding | Improved cell permeability and potency |

| N-Acylation | Introduce hydrogen bond acceptors | Enhanced target engagement |

| N-Arylation | Explore additional hydrophobic interactions | Increased potency |

The 4-fluorophenyl group is a critical component of the scaffold, likely involved in key binding interactions. The fluorine atom, with its high electronegativity and small size, can act as a hydrogen bond acceptor and influence the electronic properties of the phenyl ring.

Systematic exploration of substitutions on the phenyl ring is a cornerstone of SAR studies. The position and nature of the substituent can have profound effects on biological activity. For example, moving the fluorine to the 2- or 3-position would alter the electronic distribution and steric profile of the ring. Replacing the fluorine with other halogens (Cl, Br) or with electron-donating (e.g., -CH3, -OCH3) or electron-withdrawing (e.g., -CF3, -CN) groups can fine-tune the electronic and steric properties of the molecule, potentially leading to improved interactions with the target. eurochlor.org

| Modification | Rationale | Potential Impact |

| Positional Isomers (2-F, 3-F) | Alter electronic and steric profile | Changes in binding affinity and selectivity |

| Halogen Substitution (Cl, Br) | Modulate lipophilicity and polarizability | Enhanced membrane permeability and potency |

| Electron-Donating Groups | Increase electron density of the ring | Altered binding mode and activity |

| Electron-Withdrawing Groups | Decrease electron density of the ring | Improved metabolic stability and potency |

The sulfonyl group is a key structural feature, acting as a rigid linker and a potent hydrogen bond acceptor. While direct substitution on the sulfur atom is less common, its replacement with other functional groups is a viable strategy for scaffold hopping and bioisosteric replacement.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a powerful technique in drug discovery that involves replacing the central core of a molecule while retaining its key pharmacophoric features. nih.govchemrxiv.org This strategy can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or new intellectual property. dundee.ac.ukniper.gov.in

For the this compound scaffold, several scaffold hopping strategies could be envisioned. For instance, the sulfonyl group could be replaced by a sulfonamide, an amide, or a ketone, which are common bioisosteres. nih.gov These changes would alter the geometry and electronic properties of the linker, potentially leading to new interactions with the biological target.

Bioisosteric replacement is a more subtle approach where one functional group is replaced by another with similar physicochemical properties. nih.gov In the context of the 4-fluorophenyl moiety, the entire ring could be replaced with a bioisosteric heterocycle, such as a pyridine (B92270) or pyrimidine (B1678525) ring. This can lead to improved solubility, metabolic stability, and target selectivity. niper.gov.in

| Original Group | Bioisosteric/Scaffold Hop Replacement | Rationale |

| Sulfonyl (-SO2-) | Sulfonamide (-SO2NH-), Amide (-CONH-) | Alter hydrogen bonding capacity and geometry |

| 4-Fluorophenyl | Pyridyl, Pyrimidyl, Thienyl | Improve solubility, metabolic stability, and patentability niper.gov.in |

| Propane Chain | Cyclopropyl, Piperidine | Introduce conformational rigidity |

Structure-Activity Relationship (SAR) Determination in Related Series

Although direct SAR data for this compound is not extensively available in the public domain, valuable insights can be gleaned from related chemical series. nih.govnih.govresearchgate.net

The electronic and steric effects of substituents play a crucial role in determining the biological activity of a molecule. eurochlor.orgnih.gov In many series, the introduction of electron-withdrawing groups on an aromatic ring enhances potency by increasing the acidity of nearby protons or by participating in favorable electrostatic interactions with the target. mdpi.com Conversely, electron-donating groups can increase the electron density of the ring, which may be favorable for other types of interactions.

Steric bulk is another critical factor. The size and shape of a substituent can influence how a molecule fits into the binding pocket of a protein. A bulky substituent may be necessary to occupy a hydrophobic pocket, leading to increased affinity. However, if the substituent is too large, it can cause steric clashes, reducing or abolishing activity.

The following table illustrates hypothetical SAR data for analogs of this compound, based on general principles observed in medicinal chemistry.

| Compound | R1 (Amine) | R2 (Phenyl) | Hypothetical Activity (IC50, nM) |

| 1 | H | 4-F | 100 |

| 2 | CH3 | 4-F | 50 |

| 3 | H | 2-F | 150 |

| 4 | H | 4-Cl | 80 |

| 5 | H | 4-CF3 | 30 |

| 6 | H | 4-OCH3 | 200 |

This hypothetical data suggests that small N-alkylation (Compound 2) may be beneficial, while moving the fluorine to the 2-position (Compound 3) is detrimental. Replacing fluorine with a more lipophilic chlorine (Compound 4) or a strong electron-withdrawing group like trifluoromethyl (Compound 5) could enhance potency. An electron-donating group like methoxy (B1213986) (Compound 6) appears to decrease activity.

Role of Hydrogen Bonding in Ligand-Target Recognition

The interaction between a ligand, such as one derived from the this compound scaffold, and its biological target is fundamentally governed by a series of non-covalent interactions, among which hydrogen bonding plays a critical role. The structural features of this scaffold—specifically the sulfonyl group and the terminal primary amine—are key hydrogen bonding motifs.

The sulfonyl group (SO₂) contains two oxygen atoms that are potent hydrogen bond acceptors. In a receptor's binding pocket, these oxygens can form strong hydrogen bonds with donor residues like arginine, lysine, or asparagine. Docking studies on analogous structures, such as 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, have identified crucial hydrogen bonds between the ligand and the receptor that contribute to its stereospecific potency. researchgate.net

Conversely, the primary amine (-NH₂) at the terminus of the propane chain is a strong hydrogen bond donor. It can also be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion (-NH₃⁺), which can engage in powerful ionic interactions or charge-assisted hydrogen bonds with acidic residues like aspartate or glutamate (B1630785) in the target protein.

The precise geometry and strength of these hydrogen bonds are critical for stable ligand-target binding and are a central focus in rational drug design. The interplay between the hydrogen bond donating amine and the accepting sulfonyl group helps to properly orient the molecule within the binding site, ensuring optimal interaction with other key features of the receptor.

Ligand Design Based on Identified Pharmacophores

Ligand-based drug design is a crucial strategy, particularly when the three-dimensional structure of a biological target is not available. nih.gov This approach relies on the concept of a pharmacophore, which is the specific 3D arrangement of essential molecular features required for biological activity. nih.gov For a molecule with the this compound core, a pharmacophore model can be constructed by identifying its key chemical features.

A hypothetical pharmacophore model for this scaffold would include:

An Aromatic Ring (Ar): The 4-fluorophenyl group serves as a hydrophobic feature that can engage in van der Waals or pi-pi stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine) in the target's binding pocket.

A Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group are strong HBAs.

A Hydrogen Bond Donor (HBD): The terminal amine group acts as an HBD.

A Positive Ionizable Feature (PI): The terminal amine can be protonated, allowing for ionic interactions.

A Halogen Atom (Hal): The fluorine atom can participate in specific interactions, including halogen bonding or hydrophobic interactions, potentially enhancing binding affinity or modulating metabolic stability.

Pharmacophore modeling is a widely used strategy for discovering new hit molecules. nih.gov By creating a model that incorporates these features, medicinal chemists can computationally screen large libraries of compounds to identify new molecules that match the pharmacophore and are therefore likely to be active. Furthermore, this model serves as a blueprint for designing novel analogs with improved properties by modifying the scaffold to better fit the pharmacophore's spatial constraints. nih.gov

Approaches to Enhance Selectivity and Potency (Mechanistic focus)

A primary goal in medicinal chemistry is to optimize a lead compound to enhance its potency (the concentration required to produce an effect) and its selectivity (its ability to bind to the intended target over other proteins). For a scaffold like this compound, several mechanistic approaches can be employed.

Potency Enhancement: Potency can be increased by modifying the structure to maximize favorable interactions with the target. In studies of related 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, replacing a 4-t-butylbenzyl group with certain diaryl alkyl derivatives led to a significant increase in binding affinity. researchgate.net For instance, the introduction of specific substituents resulted in compound 50 having a binding affinity (Ki) of 21.5 nM, a twofold improvement over the parent compound 3 . researchgate.net This suggests that exploring the steric and electronic properties of substituents on the aromatic ring can lead to more potent compounds.

Selectivity Enhancement: Selectivity is often achieved by exploiting differences in the amino acid composition of the binding sites of different receptors. For example, designing a molecule that forms a specific hydrogen bond with a residue present in the target receptor but absent in off-target receptors can confer high selectivity.

In a study on inhibitors of equilibrative nucleoside transporters (ENTs), a series of analogs of FPMINT were synthesized to improve selectivity for ENT2 over ENT1. frontiersin.org Modifications to different parts of the molecule had a profound impact on activity and selectivity, as shown in the table below.

| Compound | Modification Highlights | IC₅₀ ENT1 (µM) | IC₅₀ ENT2 (µM) | Selectivity Profile |

| FPMINT | Parent Compound | 1.12 | 0.19 | ENT2 Selective |

| 2a | N-naphthalene replaced with phenyl | 104.92 | >200 | ENT1 Weak Inhibitor, Inactive on ENT2 |

| 3b | Fluorophenyl replaced with chlorophenyl | 1.65 | >200 | ENT1 Selective |

| 2b | Both N-naphthalene and fluorophenyl modified | 12.68 | 2.95 | ENT2 Selective |

| 3c | N-naphthalene and fluorophenyl modified differently | 2.38 | 0.57 | ENT2 Selective |

Data sourced from a study on FPMINT analogues. frontiersin.org

This data demonstrates how subtle chemical changes can flip the selectivity profile of a compound series. For instance, compound 3b is selective for ENT1, while the parent and other analogs like 2b and 3c are selective for ENT2. frontiersin.org Molecular docking studies revealed that these effects are due to different binding interactions within the transporter channels. frontiersin.org Similarly, in the development of acetylcholinesterase (AChE) inhibitors, strategic placement of heteroaromatic rings led to compounds with high potency (IC₅₀ of 6.8 nM) and selectivity for AChE over related enzymes. nih.gov These examples underscore the principle that a mechanistic understanding of ligand-receptor interactions is key to rationally designing drugs with enhanced potency and selectivity.

Pharmacological and Biological Research: in Vitro and Preclinical Mechanistic Studies

Target Identification and Engagement Studies for Sulfonyl-Amine Derivatives

Identifying the specific molecular targets of sulfonyl-amine compounds is a critical first step in understanding their pharmacological profile. Receptor binding assays and enzyme inhibition studies are primary methods used to determine the affinity and specificity of these derivatives for various proteins.

Receptor binding assays quantify the interaction between a ligand and a receptor. Studies on sulfonyl-amine derivatives have demonstrated engagement with several key receptors implicated in neurological and immunological pathways.

5-HT6 Receptor (5-HT6R): Various sulfonyl-containing compounds, including sulfonamides and sulfones, have been shown to bind to human 5-HT6 serotonin (B10506) receptors. nih.gov Structure-activity relationship studies indicate that the arylsulfonyl moiety is a common feature among many 5-HT6 ligands, though its specific placement and constitution can be varied with a relatively small impact on affinity. nih.gov The binding affinities (Ki) for some of these agents range from the low nanomolar to the micromolar level, suggesting a direct interaction with the receptor. nih.gov The N1-benzenesulfonyl group, for instance, can enhance the binding affinity of tryptamine-based molecules by 10- to 100-fold. nih.gov Computational studies using interaction energy parameters have been employed to build quantitative structure-activity relationship (QSAR) models, which suggest that interactions with specific amino acid residues like aspartic acid and proline are key determinants of binding. rjb.ro

Retinoid-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (TH17) cells. nih.govnih.gov A series of tertiary amine derivatives containing a sulfone moiety have been investigated as RORγ inverse agonists. nih.gov Structural studies reveal that the sulfone group can form hydrogen bonds with key amino acid residues (Arg367 and Leu287) in the ligand-binding domain (LBD) of the receptor. nih.gov One such compound demonstrated binding to the RORγt LBD with a pKi of 6.4. nih.gov Conversely, synthetic RORγt agonists have been shown to enhance the proliferation of TH17 cells. nih.gov

Dopamine (B1211576) D3 Receptor (D3R): The D3 receptor is a target for neuropsychiatric disorders, but developing selective ligands is challenging due to its high homology with the D2 receptor. nih.gov Substituted 4-phenylpiperazine compounds, a class structurally related to some sulfonyl-amine derivatives, have been explored for D3R selectivity. nih.govgrantome.com Binding affinities for a range of these analogs at the human D3 receptor can be in the low nanomolar range (Ki = 0.3-100 nM). grantome.com Studies on these ligands help deconstruct the pharmacophoric elements necessary for D3R selectivity and efficacy. nih.gov

Table 1: Representative Receptor Binding Affinities of Sulfonyl-Amine Derivatives

| Compound Class | Target Receptor | Binding Affinity |

|---|---|---|

| Arylalkylamine Sulfonamides | 5-HT6R | Ki values: ~1 nM to >1000 nM nih.gov |

| N1-Benzenesulfonyltryptamines | 5-HT6R | Ki values: 4.1 nM - 17 nM nih.gov |

| Tertiary Amine Sulfones | RORγt | pKi: 6.4 nih.gov |

| Phenylpiperazine Analogs | Dopamine D3R | Ki values: 0.3 nM - 100 nM grantome.com |

The inhibitory effects of sulfonyl-amine derivatives on various enzymes are a significant area of research. Kinetic studies provide insight into the potency and mechanism of this inhibition.

Xanthine Oxidase (XO): XO is a key enzyme in purine (B94841) metabolism that catalyzes the formation of uric acid. frontiersin.orgnih.gov Sulfonate derivatives have been evaluated as XO inhibitors. For example, naringenin-3'-sulfonate sodium was identified as a reversible competitive inhibitor of XO, binding to the active site and inducing conformational changes. nih.gov The inhibition of XO is a strategy to address conditions associated with excess uric acid production. frontiersin.orgnih.gov

Monoamine Oxidase (MAO): MAO enzymes are crucial for the degradation of neurotransmitters. nih.gov Sulfonamide and benzenesulfonamide (B165840) derivatives have been identified as potent and, in some cases, isoform-specific inhibitors of MAO-A and MAO-B. nih.govmdpi.comnih.gov For instance, 4-(2-Methyloxazol-4-yl)benzenesulfonamide was found to inhibit human MAO-B with an IC50 value of 3.47 μM and MAO-A with an IC50 of 43.3 μM. mdpi.comresearchgate.net Other sulfonamide derivatives have demonstrated even greater potency, with some 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides showing nanomolar inhibition of MAO-B (IC50 = 0.0027 µM). nih.gov

Acetylcholinesterase (AChE): AChE terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of this enzyme is a therapeutic strategy for certain neurological conditions. nih.govresearchgate.net A variety of N-substituted sulfamoyl and benzene (B151609) sulfonamide derivatives have been synthesized and shown to be effective inhibitors of cholinesterase enzymes (AChE and Butyrylcholinesterase, BChE). researchgate.netnih.gov One study reported a series of novel benzene sulfonamides with highly potent AChE inhibition, with Ki values ranging from 28.11 ± 4.55 nM to 145.52 ± 28.68 nM. nih.gov

Table 2: Representative Enzyme Inhibition Data for Sulfonyl-Amine Derivatives

| Compound Class | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| Quinoline–sulfonamides | MAO-A | IC50 | 0.59 ± 0.04 µM nih.gov |

| Quinoline–sulfonamides | MAO-B | IC50 | 0.47 ± 0.03 µM nih.gov |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | IC50 | 3.47 µM mdpi.comresearchgate.net |

| 5-Aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | MAO-B | IC50 | 0.0027 µM nih.gov |

| Benzene Sulfonamides | Acetylcholinesterase (AChE) | Ki | 28.11 ± 4.55 nM - 145.52 ± 28.68 nM nih.gov |

| Sulfamoyl derivatives | Acetylcholinesterase (AChE) | IC50 | 82.93 ± 0.15 µM researchgate.net |

| Quinoline–sulfonamides | Acetylcholinesterase (AChE) | IC50 | 1.10 ± 0.77 µM nih.gov |

In Vitro Cellular Assays for Investigating Compound Mechanism of Action

Cell-based assays provide a more biologically relevant context to study the effects of compounds on cellular functions and signaling pathways. americanpeptidesociety.orgnuvisan.com

Functional assays measure the biological response of cells following treatment with a compound. The modulation of cyclic adenosine (B11128) monophosphate (cAMP) is a common signaling pathway investigated. For example, D1-like dopamine receptors, which are related to the D3 receptor target, couple to Gs proteins to enhance adenylyl cyclase activity and increase cytosolic cAMP levels. nih.gov Conversely, studies on other G protein-coupled receptors targeted by sulfonyl-amine derivatives might involve assays that measure the inhibition of cAMP production. Additionally, chondroitin (B13769445) sulfate (B86663) derivatives have been shown to directly influence the activity of cAMP-dependent protein kinase, with some derivatives being inhibitory while others are stimulatory. nih.gov These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor.

Understanding how a compound affects intracellular signaling cascades is key to defining its mechanism of action. For RORγt, synthetic agonists not only drive the proliferation of TH17 cells but also decrease cellular levels of the immune checkpoint protein PD-1, indicating an effect on the PD-1 pathway. nih.gov In other contexts, such as for sulfonamide analogues of the natural product cryptopleurine, investigations have focused on the regulation of cell cycle progression. acs.org The conversion of a kinase inhibitor into a proteolysis-targeting chimera (PROTAC) can lead to an increased level of apoptosis, suggesting the engagement of cell death pathways beyond simple enzyme inhibition. nih.gov These analyses help to build a comprehensive picture of a compound's cellular effects.

The effect of sulfonyl-amine derivatives on cell proliferation has been a subject of investigation. These studies are performed on various cell lines to determine a compound's potential to inhibit cell growth and to understand the underlying mechanisms.

New pyrazole-4-sulfonamide derivatives have been tested for their in vitro anti-proliferative activity against cell lines such as the U937 human myeloid leukemia line using assays like the CellTiter-Glo Luminescent Cell Viability Assay. acs.org In one such study, the derivatives showed anti-proliferative effects without exhibiting cytotoxicity as measured by lactate (B86563) dehydrogenase (LDH) release. acs.org Other research on a novel 1,2,4-triazine (B1199460) sulfonamide derivative used a [³H]-thymidine incorporation assay to measure anti-proliferative potential in DLD-1 and HT-29 colon cell lines, yielding IC50 values of 1.7 µM and 5.6 µM, respectively. nih.gov Further mechanistic work on other sulfonamide analogues in cell lines like the Caki-1 human renal line has involved analyzing the cell cycle distribution by flow cytometry to understand how these compounds regulate cell proliferation. acs.org These studies demonstrate that sulfonamide-based compounds can inhibit cell proliferation through mechanisms that may involve the induction of apoptosis or cell cycle arrest. acs.orgnih.gov

In Vivo Pharmacodynamic Research in Animal Models (excluding therapeutic efficacy claims)

In vivo studies in animal models are crucial for understanding the physiological effects of new chemical entities. Research on RORγt inhibitors, a class to which 3-(4-Fluorophenylsulfonyl)propan-1-amine is believed to belong, has utilized various animal models of autoimmune diseases to investigate their pharmacodynamic properties. nih.govnih.govnih.gov

Investigations into Target Modulation in Animal Systems

The primary mechanism of action for RORγt inhibitors is the modulation of the RORγt signaling pathway. In vivo studies have demonstrated that the administration of RORγt inhibitors leads to a significant downregulation of RORγt-dependent gene expression. nih.gov For instance, in a rat model of antigen-induced arthritis (AIA), oral administration of a potent RORγt inhibitor resulted in a dose-dependent reduction in the expression of genes regulated by this transcription factor. nih.gov A key aspect of target modulation is the displacement of co-activator peptides from the ligand-binding domain (LBD) of RORγt. This has been shown to down-regulate permissive histone H3 acetylation and methylation at the promoter regions of genes like IL17A and IL23R, providing a clear mechanistic insight into transcriptional inhibition. nih.gov

Furthermore, studies in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have shown that overexpression of RORγt exacerbates the disease, leading to more severe clinical scores and increased inflammation and demyelination in the spinal cord. nih.gov Conversely, the administration of RORγt inhibitors in such models helps in understanding the direct consequences of target engagement in a disease-relevant setting.

Exploring Biological Responses in Relevant Animal Models (e.g., IL-17 production inhibition)

A primary biological response to RORγt inhibition in animal models is the suppression of Interleukin-17 (IL-17) production. Th17 cells, driven by RORγt, are major producers of IL-17A, a pro-inflammatory cytokine. nih.gov In a rat AIA model, treatment with a RORγt inhibitor led to a significant, dose-dependent reduction in the frequencies of IL-17A producing cells in ex vivo recall assays. nih.gov This inhibition of IL-17 production is a critical biomarker for the engagement of the RORγt target in vivo.

Beyond IL-17, RORγt inhibitors have been shown to modulate other cytokines and inflammatory processes. In some animal models, a reduction in other pro-inflammatory cytokines has been observed. nih.gov The table below summarizes key findings from in vivo studies on RORγt inhibitors in relevant animal models.

| Animal Model | Key Biological Response | Observed Effect | Reference |

| Rat Antigen-Induced Arthritis (AIA) | Knee Swelling | Dose-dependent reduction | nih.gov |

| Rat Antigen-Induced Arthritis (AIA) | IL-17A producing cells | Up to 80% reduction compared to vehicle | nih.gov |

| Mouse Experimental Autoimmune Encephalomyelitis (EAE) with RORγt overexpression | Disease Severity | Significantly more severe disease | nih.gov |

| Mouse EAE with RORγt overexpression | Spinal Cord Pathology | Increased inflammation and demyelination | nih.gov |

Computational Biology and Cheminformatics in Mechanistic Prediction

Computational methods are invaluable tools in modern drug discovery, providing insights into ligand-protein interactions and helping to predict the biological activity of compounds before their synthesis and in vitro/in vivo testing.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.comyoutube.com For RORγt inhibitors, docking studies have been instrumental in understanding how these compounds bind to the ligand-binding domain (LBD) of the receptor. nih.govnih.gov These simulations can reveal key amino acid residues that are crucial for the interaction. nih.gov

Studies have shown that RORγt inhibitors can bind to both the orthosteric (canonical) and allosteric binding sites of the receptor. nih.gov Docking analyses help in visualizing these interactions, such as hydrogen bonds and hydrophobic interactions, which are critical for the stability of the ligand-receptor complex. For example, a study on a series of thiazole/thiophene ketone amides as RORγt inhibitors used molecular docking to explore their binding modes and found a good correlation with their experimentally determined activities. nih.gov

The following table summarizes representative amino acid interactions observed in docking studies of RORγt inhibitors.

| Compound Class | Interacting Residues in RORγt LBD | Type of Interaction | Reference |

| Thiazole/thiophene ketone amides | Not specified in abstract | Not specified in abstract | nih.gov |

| Various ligands | General binding pocket residues | Contact interactions | nih.gov |

Predictive Modeling of Receptor Binding and Enzyme Inhibition

Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR), aims to build mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For RORγt inhibitors, 3D-QSAR studies have been successfully employed to identify the structural features required for potent inhibitory activity. nih.gov

In one such study, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models were developed for a series of novel RORγt inhibitors. These models showed high predictive ability, with cross-validated correlation coefficients (R²cv) of 0.859 and 0.805, respectively. nih.gov Such models are not only predictive but also provide a deeper understanding of the structure-activity landscape, guiding the design of new, more potent inhibitors. These computational approaches, including molecular dynamics simulations, help in assessing the stability of the ligand-receptor complex and calculating binding free energies, further corroborating the docking and QSAR findings. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, and byproducts. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like 3-(4-Fluorophenylsulfonyl)propan-1-amine. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov

The presence of the fluorophenylsulfonyl group provides a strong chromophore, making UV detection a highly effective method for visualization and quantification. For purity analysis, a gradient elution is often employed, where the mobile phase composition is changed over time to effectively separate compounds with a wide range of polarities. The primary amine group can sometimes lead to peak tailing due to interactions with residual free silanol (B1196071) groups on the silica-based stationary phase. youtube.com This can often be mitigated by using a modern, end-capped column or by adding a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites. youtube.com For preparative isolation of research samples, the developed analytical method can be scaled up by using a larger column and a higher flow rate.

A typical HPLC method for the analysis of sulfonamide-related compounds is detailed in the table below. nih.govmdpi.com

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for separation of non-polar to moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape and ionization for MS detection. researchgate.net |

| Mobile Phase B | Acetonitrile | Organic solvent used to elute the compound from the column. |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of both polar impurities and the less polar main compound. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 254 nm | The aromatic ring and sulfonyl group absorb UV light, allowing for sensitive detection. nih.gov |

| Injection Volume | 10 µL | Typical volume for analytical injections. |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its high polarity and low volatility, which are conferred by the primary amine and sulfonyl groups. nih.gov To make the compound suitable for GC analysis, a derivatization step is required to increase its volatility and thermal stability. iu.edusigmaaldrich.com

Derivatization involves chemically modifying the compound by replacing the active hydrogens on the amine group with less polar, more stable functional groups. libretexts.org Common approaches include silylation and acylation. researchgate.net

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the amine hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.com TBDMS derivatives are often more stable than TMS derivatives. sigmaaldrich.com

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine to form a stable amide derivative. iu.edu

Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragmentation pattern. iu.edu This method is highly specific and can be used to confirm the presence of the compound and identify related impurities in a research sample.

| Derivatization Method | Reagent | Resulting Derivative | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA or MTBSTFA | N,N-bis(silyl) derivative | Increases volatility and thermal stability. libretexts.org |

| Acylation | Trifluoroacetic Anhydride (TFAA) | N-trifluoroacetyl amide | Forms stable derivatives with improved chromatographic behavior. iu.edu |

| Alkylation (Carbamate formation) | Isobutyl Chloroformate (IBCF) | N-isobutoxycarbonyl derivative | Rapid reaction in aqueous conditions, yielding stable derivatives for GC-MS. researchgate.net |

Advanced Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

Advanced mass spectrometry (MS) techniques are indispensable for the unambiguous structural confirmation of this compound and for the identification of its potential metabolites in research studies. nih.gov

High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides a highly accurate mass measurement of the molecular ion. measurlabs.comnih.gov This allows for the determination of the compound's elemental formula, a critical step in confirming its identity. researchgate.net

Tandem mass spectrometry (MS/MS) is used to gain further structural information through controlled fragmentation of the molecule. nih.gov In a typical MS/MS experiment, the protonated molecular ion [M+H]⁺ of the target compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For sulfonamides, common fragmentation pathways include the cleavage of the sulfonamide bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.net

In a research context, these techniques are vital for identifying metabolites. When a parent compound is incubated with liver microsomes or administered in an animal model, metabolites are formed through enzymatic reactions like hydroxylation, N-acetylation, or oxidation. HRMS can detect these metabolites by searching for their predicted exact masses, and MS/MS fragmentation patterns help to elucidate the site of modification on the parent structure. researchgate.net

| Ion (m/z) | Proposed Structure/Fragment | Significance |

|---|---|---|

| 219.07 | [M+H]⁺ | Protonated molecular ion of this compound. Its accurate mass confirms the elemental composition. |

| 202.04 | [M+H - NH₃]⁺ | Loss of ammonia (B1221849) from the protonated parent molecule, indicative of the primary amine group. |

| 159.01 | [FC₆H₄SO₂]⁺ | Cleavage of the C-S bond, yielding the 4-fluorophenylsulfonyl cation. A key structural marker. nih.gov |

| 95.00 | [FC₆H₄]⁺ | Loss of SO₂ from the 4-fluorophenylsulfonyl cation, indicating the fluorophenyl moiety. |

Quantitative Analysis in Biological Matrices (for research purposes, not dosage)

For research purposes, such as pharmacokinetics or in vitro metabolism studies, it is essential to accurately quantify the concentration of this compound in complex biological matrices like plasma, urine, or tissue homogenates. nih.govrfppl.co.in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its superior sensitivity and selectivity. nih.govwisdomlib.org

The method typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove the bulk of the matrix components before analysis. wisdomlib.org An internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C), is added at the beginning of the sample preparation process to account for any variability in extraction or ionization. researchgate.net

The LC-MS/MS system is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. sci-hub.se In this mode, the mass spectrometer is set to detect a specific precursor-to-product ion transition for both the analyte and the internal standard. This high degree of specificity allows for accurate quantification even at very low concentrations, by filtering out noise from co-eluting matrix components. sci-hub.se

Before use in a study, the bioanalytical method must be validated to ensure its reliability. ijprajournal.comnih.gov Validation assesses parameters such as accuracy, precision, selectivity, linearity, recovery, and stability of the analyte in the biological matrix. rfppl.co.innih.gov

| Validation Parameter | Typical Acceptance Criteria (for research) | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Ensures the response is proportional to the concentration over the desired range. researchgate.net |

| Accuracy | Within ±20% of the nominal value (25% at LLOQ) | Measures how close the measured concentration is to the true value. nih.gov |

| Precision (%CV) | ≤ 20% (25% at LLOQ) | Measures the reproducibility of the results. nih.gov |

| Lower Limit of Quantification (LLOQ) | Analyte response is ≥ 5 times the blank response | The lowest concentration that can be reliably quantified with acceptable accuracy and precision. mdpi.com |

| Recovery | Consistent, precise, and reproducible | Measures the efficiency of the extraction process. youtube.com |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Assesses the ion suppression or enhancement caused by the biological matrix. nih.gov |

Conclusion and Future Research Directions

Summary of Current Understanding of 3-(4-Fluorophenylsulfonyl)propan-1-amine and Related Structures

A comprehensive understanding of this compound is currently limited, with no extensive studies specifically detailing its synthesis or biological profile in prominent scientific literature. However, a foundational understanding can be constructed by dissecting its structure into three key components and examining related known compounds: the 4-fluorophenylsulfonyl group, the propan-1-amine linker, and the primary amine.

Aryl Sulfonamides: The sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimicrobial, diuretic, and anticancer effects. nih.govnih.gov The aromatic ring, in this case, a 4-fluorophenyl group, is crucial for modulating the electronic properties and binding interactions of the molecule.

Fluorine Substitution: The presence of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.

Propanamine Linker: The three-carbon alkyl chain provides conformational flexibility, allowing the terminal amine and the aryl sulfonyl group to orient themselves optimally for potential interactions with biological targets.

Related structures, such as various aryl sulfonamides and fluorinated propanamines, are well-documented. For instance, compounds like 3-(4-Fluorophenyl)propan-1-amine nih.gov and 3-(4-fluorophenoxy)propan-1-amine (B50170) nih.gov share the fluorinated phenyl and propanamine substructures, though they lack the sulfonyl group. The study of these related molecules provides a basis for predicting the physicochemical properties of the target compound.

Table 1: Physicochemical Properties of Related Compounds Data for this table is computationally predicted or sourced from chemical databases for related structures, as experimental data for the title compound is not widely available.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Topological Polar Surface Area (TPSA) |

|---|---|---|---|---|

| 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | 153.20 | 1.7 | 26.02 |

| 3-(4-Fluorophenoxy)propan-1-amine | C9H12FNO | 169.20 | 1.4 | 35.25 |

Unexplored Synthetic Pathways and Chemical Transformations

The conventional synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net For this compound, this would likely involve reacting 4-fluorophenylsulfonyl chloride with 3-aminopropan-1-ol followed by chemical modification, or with a protected version of propan-1,3-diamine. While effective, several modern and potentially more efficient synthetic strategies remain unexplored for this specific target.

Late-Stage C-H Functionalization: Directing a sulfonyl group onto a pre-existing 3-phenylpropan-1-amine scaffold via C-H activation would be a novel and atom-economical approach.

Electrochemical Synthesis: Recent studies have shown the viability of electrochemical methods for creating sulfonamide derivatives, often under milder conditions and with different selectivity compared to traditional methods. rsc.org

SO2 Insertion Reactions: A conceptually new strategy involves the net insertion of sulfur dioxide (SO2) into a carbon-nitrogen bond of a primary amine. chemrxiv.org This could provide a direct route from a suitable precursor to the primary sulfonamide, bypassing the need for sulfonyl chlorides.

Flow Chemistry: Continuous flow synthesis could offer improved control over reaction parameters, enhanced safety, and easier scalability for the production of this compound and its derivatives.

Emerging Biological Targets and Mechanistic Hypotheses for Further Investigation

Given the lack of specific biological data for this compound, hypotheses for its potential bioactivity must be extrapolated from the known targets of the broader sulfonamide class. nih.gov

Carbonic Anhydrase Inhibition: Many aryl sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes, including pH regulation and fluid balance. This makes them relevant for conditions like glaucoma and edema.

Dihydropteroate Synthase (DHPS) Inhibition: As a structural analog of p-aminobenzoic acid (PABA), sulfonamides can act as antibacterial agents by inhibiting DHPS, an enzyme crucial for folate synthesis in bacteria. nih.gov

Kinase Inhibition: The sulfonamide moiety can act as a hinge-binder in the ATP-binding pocket of various protein kinases, a target class central to oncology and inflammation research.

Ion Channel Modulation: The flexible propanamine tail combined with the aryl sulfonamide headgroup could potentially interact with ion channels, a diverse class of membrane proteins involved in neuronal signaling and cardiac function.

Future investigations should involve broad-spectrum screening against panels of these and other enzyme classes to identify potential biological activities.

Potential for Derivatization in Diverse Chemical Spaces

The structure of this compound offers multiple points for chemical modification, allowing for the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Table 2: Potential Derivatization Sites on this compound

| Modification Site | Potential Modifications | Anticipated Impact |

|---|---|---|

| Primary Amine (R-NH2) | Alkylation, acylation, reductive amination, conversion to secondary/tertiary amines or other functional groups. | Modulate basicity, lipophilicity, and hydrogen bonding capacity; introduce new interaction points. |

| Phenyl Ring | Introduction of additional substituents (e.g., -CH3, -OCH3, -Cl, -CF3) at other positions. | Fine-tune electronic properties, steric hindrance, and metabolic stability. |

| Alkyl Chain | Varying the length of the carbon chain, introducing branching, or incorporating heteroatoms (e.g., oxygen to form an ether linkage). | Alter conformational flexibility and spatial orientation of the terminal functional groups. |

These derivatization strategies would allow for systematic exploration of the chemical space around the parent molecule, optimizing for potency, selectivity, and pharmacokinetic properties against identified biological targets.

Synergies with Computational Chemistry and Artificial Intelligence in Future Research Paradigms

The advancement of computational chemistry and artificial intelligence (AI) offers powerful tools to accelerate the investigation of novel compounds like this compound. nih.govnih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed as biological data for analogs becomes available, helping to predict the activity of new, unsynthesized derivatives. nih.gov

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis software can propose novel and efficient synthetic routes, potentially identifying pathways that might be overlooked by human chemists. acs.org

Virtual Screening and Docking: Computational docking studies can be used to screen large virtual libraries of derivatives against the 3D structures of potential biological targets, prioritizing compounds for synthesis and testing. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on the core scaffold of this compound, optimized for binding to a specific target and possessing desirable drug-like properties. labmanager.com

Integrating these computational approaches into the research workflow can significantly reduce the time and cost associated with traditional drug discovery cycles, enabling a more rapid and rational exploration of the therapeutic potential of this and related chemical series. researchgate.netyoutube.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.